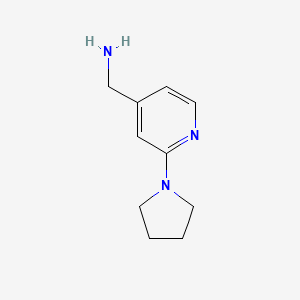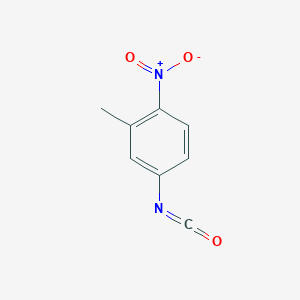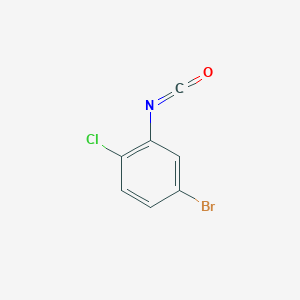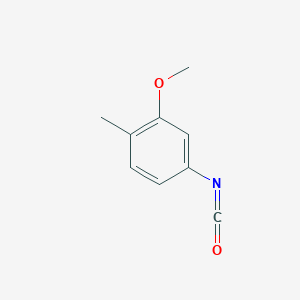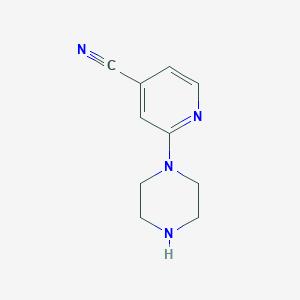
2-(Piperazin-1-yl)isonicotinonitrile
Overview
Description
2-(Piperazin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C10H12N4. . The compound features a piperazine ring attached to an isonicotinonitrile moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)isonicotinonitrile (PNT) is DNA gyrase , an enzyme found in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby disrupting DNA replication and transcription processes . This disruption leads to cell death, making PNT an effective antimicrobial agent .
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication and transcription pathways in bacteria . The disruption of these pathways leads to the inability of the bacteria to multiply and function properly, resulting in bacterial cell death .
Result of Action
The result of PNT’s action is the death of bacterial cells . By inhibiting DNA gyrase, PNT disrupts crucial cellular processes such as DNA replication and transcription . This disruption leads to cell death, thereby eliminating the bacterial infection .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)isonicotinonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase results in the inhibition of its activity, which can lead to disruptions in DNA supercoiling and ultimately affect cellular functions. Additionally, this compound has shown potential antimicrobial activity by targeting bacterial cells and disrupting their cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In microbial cells, it has been observed to cause cell disruption and inhibit DNA gyrase activity, leading to a reduction in bacterial proliferation . In cancer cells, derivatives of piperazine, such as this compound, have shown potential in suppressing cell proliferation, inducing apoptosis, and affecting cell signaling pathways . These effects are mediated through oxidative stress and the intrinsic mitochondrial pathway, which influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to DNA gyrase, inhibiting its activity and preventing the supercoiling of DNA . This inhibition disrupts DNA replication and transcription, leading to cell death in bacterial cells. In cancer cells, the compound induces oxidative stress, leading to the activation of the intrinsic mitochondrial pathway and subsequent apoptosis . These molecular interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation over time can lead to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can maintain its antimicrobial and anticancer properties over extended periods, although its potency may decrease with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown potential in inhibiting bacterial growth and suppressing cancer cell proliferation without causing significant toxic effects . At higher dosages, the compound may exhibit toxic or adverse effects, including oxidative stress and damage to healthy cells. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that can affect its biological activity . These metabolic pathways play a crucial role in determining the compound’s efficacy and potential side effects. The interactions with metabolic enzymes can also influence the compound’s stability and degradation, impacting its long-term effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, allowing it to reach its target biomolecules . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications influence the compound’s localization, ensuring that it reaches the appropriate cellular compartments for its intended effects. The subcellular localization also affects the compound’s stability and degradation, impacting its long-term efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with piperazine under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions with appropriate solvents and catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. The compound is typically synthesized in large quantities using optimized reaction conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)isonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antitumor and antiviral agent.
Medicine: Explored for its therapeutic potential in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(4-Benzylpiperazin-1-yl)isonicotinonitrile: Similar structure with a benzyl group attached to the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Structurally modified piperazine derivatives with antibacterial activity.
Uniqueness: 2-(Piperazin-1-yl)isonicotinonitrile is unique due to its specific combination of the piperazine ring and isonicotinonitrile moiety, which imparts distinct chemical and biological properties. Its potential as an antitumor and antiviral agent sets it apart from other similar compounds.
Properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305381-05-9 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)






